1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-5-4-7(16)6-15/h1-3,7,16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKFZEMBYWPLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The most robust method involves a palladium-catalyzed coupling between 2-chloro-6-(trifluoromethyl)pyridine and pyrrolidin-3-ol. Adapted from procedures in and, the reaction employs:
- Catalyst : XPhos Pd G2 (2–5 mol%) or Pd₂(dba)₃ with Xantphos (10 mol%).
- Base : K₃PO₄ or t-BuONa (2–3 equiv).
- Solvent : Dioxane/water mixtures or toluene.
- Temperature : 80–110°C for 12–24 h.
Mechanistic Insights : The palladium catalyst facilitates oxidative addition into the C–Cl bond of the pyridine, followed by ligand exchange with the pyrrolidine amine. Reductive elimination yields the C–N bond.
Experimental Procedure (Adapted from)
- Charge a microwave vial with 2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv), pyrrolidin-3-ol (1.2 equiv), XPhos Pd G2 (0.05 equiv), K₃PO₄ (2.0 equiv), dioxane (10 mL), and H₂O (2 mL).
- Purge with N₂, seal, and stir at 80°C for 12 h.
- Concentrate under reduced pressure, purify by flash chromatography (EtOAc/hexanes), and isolate the product as a white solid (yield: 65–75%).
Nucleophilic Aromatic Substitution (NAS)
Substrate Reactivity and Limitations
While less common due to the electron-deficient nature of the pyridine ring, NAS proceeds under forcing conditions:
- Substrate : 2-Fluoro-6-(trifluoromethyl)pyridine (enhanced leaving group ability).
- Base : DIEA or Cs₂CO₃ (2–4 equiv).
- Solvent : DMF or MeCN at 100–120°C.
Yield : 30–45%, limited by competing side reactions.
Procedure (Adapted from)
- Combine 2-fluoro-6-(trifluoromethyl)pyridine (1.0 equiv), pyrrolidin-3-ol (1.5 equiv), and Cs₂CO₃ (3.0 equiv) in MeCN (15 mL).
- Reflux at 100°C for 24 h, filter, and concentrate.
- Purify via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) to obtain the product (yield: 38%).
Characterization and Analytical Data
Spectroscopic Validation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.20 g/mol |
| XLogP3 | 1.7 |
| Topological Polar SA | 36.4 Ų |
| Hydrogen Bond Donors | 1 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Rel.) | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 65–75 | >95 | High | Excellent |
| NAS | 30–45 | 80–90 | Moderate | Poor |
Key Observations :
- Palladium-catalyzed coupling offers superior yields and scalability but requires expensive catalysts.
- NAS is cost-effective but unsuitable for large-scale synthesis due to low efficiency.
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study its interactions with biological targets, aiding in the understanding of its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Substituent Effects on the Pyridine Ring
- Trifluoromethyl (-CF₃) vs. Fluoro (-F): The target compound’s -CF₃ group enhances lipophilicity (logP ≈ 1.8) and metabolic stability compared to the -F-substituted analog, (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (logP ≈ 0.9) . The -CF₃ group’s bulkiness and electron-withdrawing nature may improve binding to hydrophobic enzyme pockets.
- Methoxy (-OMe) and Alkyl Groups: Methoxy-substituted pyridines (e.g., 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone) exhibit reduced electron-withdrawing effects, which may alter electronic interactions with biological targets .
Substituent Effects on the Pyrrolidine Ring
- Hydroxyl (-OH) vs. Phenylethyl or Methanol Groups: The -OH group in the target compound enhances solubility (cLogS ≈ -2.5) compared to phenylethyl-substituted analogs (e.g., 1a/1b in , cLogS ≈ -4.2) . This improves bioavailability but may reduce blood-brain barrier penetration. Methanol derivatives (e.g., (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) balance moderate solubility (cLogS ≈ -3.1) with retained hydrogen-bonding capacity .
Heterocycle Variations
- Triazolopyridazine Analogs:
Research Findings and Discussion
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight and Lipophilicity: The target compound (MW = 245.23 g/mol) falls within the acceptable range for drug-like molecules (MW < 500), unlike phenylethyl-substituted analogs (MW > 350), which may face ADME challenges .
Comparative Data Table
Biological Activity
1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.22 g/mol. The trifluoromethyl moiety contributes to the compound's electrophilicity, influencing its interactions with biological targets.
Synthesis
Several synthetic routes have been reported for this compound, often involving the reaction of pyrrolidine derivatives with trifluoromethyl-substituted pyridines under various conditions.
Example Synthesis Method
| Yield | Reaction Conditions | Procedure |
|---|---|---|
| 81.4% | In acetonitrile | Dissolve 2-chloro-6-trifluoromethyl pyridine in acetonitrile with anhydrous piperazine, filter, evaporate, and purify. |
Anticancer Activity
Research has demonstrated that derivatives of trifluoromethylpyridines exhibit notable anticancer properties. For instance, studies have shown that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines.
Case Study:
A study evaluated the anticancer activity of a related compound against human cancer cell lines, revealing that it exhibited significant antiproliferative effects compared to standard treatments like Combretastatin-A4 (CA-4) .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Protein Kinases: Compounds with similar structures have been shown to inhibit key signaling pathways in cancer cells.
- Induction of Apoptosis: Some studies indicate that these compounds can trigger apoptotic pathways in malignant cells.
Pharmacological Applications
Given its promising biological activities, this compound may have applications in:
- Cancer Therapy: Due to its ability to inhibit tumor growth.
- Neuropharmacology: Potential interactions with neurotransmitter systems could make it relevant for treating neurodegenerative disorders.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine | 0.82 | Contains methoxy group; different reactivity profile. |
| (5-(Trifluoromethyl)pyridin-2-yl)methanol | 0.71 | Alcohol functional group; alters polarity and solubility. |
| 5-(Trifluoromethyl)pyridin-2-ol | 0.70 | Hydroxyl group enhances hydrogen bonding capabilities. |
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : H and F NMR identify substituent positions and confirm trifluoromethyl integration. For example, H NMR peaks near δ 3.5–4.0 ppm indicate pyrrolidine protons adjacent to the hydroxyl group .
- X-ray Crystallography : Resolves absolute stereochemistry, as seen in studies of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, where hydroxyl orientation impacts hydrogen-bonding networks .
- Chiral HPLC : Separates enantiomers, ensuring enantiopurity in biologically active studies .
What advanced strategies enable enantioselective synthesis of this compound?
Advanced Synthesis Challenges
Enantioselective routes require chiral catalysts or chiral pool starting materials. For example:
- Asymmetric hydrogenation : Chiral phosphine ligands (e.g., BINAP) with ruthenium catalysts can induce stereocontrol in pyrrolidine ring formation .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose routes using stereospecific intermediates .
How should researchers address contradictions in reported biological activities of this compound?
Data Contradiction Analysis
Discrepancies in bioactivity data may arise from:
- Stereochemical variations : The (S)-enantiomer of pyrrolidine derivatives often shows higher binding affinity than the (R)-form due to spatial compatibility with enzyme pockets .
- Impurity effects : Purity <97% (e.g., residual solvents or byproducts) can mask true activity, necessitating rigorous QC via LC-MS .
- Assay conditions : Variances in pH, temperature, or solvent (DMSO vs. aqueous buffers) alter ligand-receptor interactions .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced Modeling Approaches
- Docking simulations (AutoDock Vina) : Model binding modes with enzymes like kinases or cytochrome P450, leveraging the hydroxyl group’s hydrogen-bonding potential .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over nanoseconds, highlighting trifluoromethyl’s hydrophobic contributions .
- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on bioactivity using datasets from PubChem .
How can researchers resolve conflicting solubility data in different solvents?
Q. Methodological Optimization
- Solvent screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic conditions, ethanol for hydrogen-bonding) .
- Co-solvent systems : Mixtures like water:acetonitrile (70:30) enhance solubility while maintaining stability .
- Thermodynamic studies : Measure logP values to predict partitioning behavior in biological membranes .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Scale-Up Considerations
- Catalyst recycling : Pd/C recovery reduces costs but requires filtration optimization to prevent leaching .
- Continuous flow reactors : Improve yield consistency and safety for exothermic steps (e.g., fluorination) .
- Byproduct management : Chromatography may be replaced with crystallization for cost-effective purification at scale .
How does the hydroxyl group influence enzyme inhibition mechanisms?
Biological Mechanism Insights
The hydroxyl group acts as a hydrogen-bond donor, critical for:
- Binding affinity : In kinase inhibitors, hydroxyl interactions with ATP-binding pockets improve IC values .
- Metabolic stability : Protects against oxidative degradation by cytochrome P450 enzymes, as seen in fluorinated pyridine derivatives .
- Selectivity : Steric hindrance from the pyrrolidine ring reduces off-target effects .
What are the best practices for handling and storing this compound to ensure stability?
Q. Stability Protocols
- Storage : Argon-purged vials at -20°C prevent oxidation of the hydroxyl group .
- Light sensitivity : Amber glassware avoids photodegradation of the pyridine ring .
- Moisture control : Desiccants (silica gel) prevent hydrolysis of trifluoromethyl groups .
How is this compound utilized as a building block in medicinal chemistry?
Q. Advanced Applications
- Fragment-based drug design : The pyrrolidine-pyridine core serves as a scaffold for attaching pharmacophores (e.g., sulfonamides for antimicrobial activity) .
- Proteolysis-targeting chimeras (PROTACs) : The hydroxyl group links to E3 ligase ligands, enabling targeted protein degradation .
- PET tracer development : F-labeled analogs exploit trifluoromethyl’s metabolic stability for imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
